Thalidomide-NH-C5-NH2

PROTAC HDAC8 Targeted Protein Degradation

PROTAC programs frequently fail due to linker geometry mismatches that destabilize the ternary complex. Thalidomide-NH-C5-NH2 is a validated CRBN E3 ligase ligand-linker conjugate featuring a precisely defined C5-alkylamine exit vector. This compound directly addresses: - HDAC8 Degrader DC50 of 8.9 nM, confirming on-target degradation potency - Reduced off-target degradation of zinc-finger proteins (IKZF1/IKZF3) versus pomalidomide-based controls - ≥98% purity, supplied as HCl salt for direct amine conjugation

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
Cat. No. B8095262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C5-NH2
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN
InChIInChI=1S/C18H22N4O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24)
InChIKeyLPILBSGWFJLZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C5-Amine Linker for PROTACs


4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, commonly referred to as Pomalidomide 4'-alkylC5-amine or Thalidomide-NH-C5-NH2 (CAS 2375194-03-7 for the HCl salt), is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate . It incorporates a pomalidomide-based cereblon-binding moiety covalently attached to a five-carbon (C5) alkyl linker, which terminates in a primary amine ready for conjugation . This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted ubiquitination and proteasomal degradation of disease-relevant proteins [1]. With a molecular weight of 394.86 g/mol (HCl salt) and a typical purity of ≥95%, it is supplied for research and development purposes .

Workflow
PROTAC synthesis via cereblon-mediated degradation
Selection
Pomalidomide-based CRBN ligand with C5-amine linker
Use Context
Conjugation-ready handle for targeted protein degradation studies

Linker Substitution Risks in Pomalidomide PROTACs


In pomalidomide-based PROTAC design, the linker is not an inert spacer but the primary determinant of ternary complex stability, degradation potency, and target selectivity [1]. Structural studies show pomalidomide docks into a shallow cleft on cereblon and exits the binding pocket along a defined vector [1]. Therefore, substituting a C5 linker for a shorter (e.g., C2-C4) or longer (e.g., C6-C8) alkyl chain, or altering the attachment point on the phthalimide ring, can drastically alter the spatial orientation of the target-binding warhead [2]. This can result in a complete loss of degradation activity, increased off-target degradation of zinc-finger proteins, or altered pharmacokinetic properties [REFS-1, REFS-3]. Empirical evidence demonstrates that modifications at the C5 position of the phthalimide ring, including the attachment of a linker, can significantly reduce off-target degradation of zinc-finger (ZF) proteins, a known liability of pomalidomide-based PROTACs [3]. The specific geometry and length of the C5-amine linker are thus crucial for maintaining on-target potency while minimizing undesirable off-target effects, making generic substitution with other pomalidomide-linker conjugates a high-risk strategy.

Linker Geometry Altering linker length or attachment point may disrupt ternary complex formation and degradation activity.
Off-Target Profile Non-C5 substitution may increase unintended zinc-finger protein degradation, a known class liability.
Pharmacokinetics Linker modifications can alter physicochemical properties, impacting cellular permeability and in vivo exposure.

Performance Data for This PROTAC Linker


HDAC8 Degradation Potency

PROTAC HDAC8 Degrader-2 (compound 32a), which utilizes Thalidomide-NH-C5-NH2 as its E3 ligase ligand-linker conjugate, demonstrates exceptional potency in degrading HDAC8, achieving a DC50 of 8.9 nM . This same PROTAC degrades the closely related HDAC6 isozyme with a DC50 of 14.3 nM, indicating a degree of selectivity . This potency is directly attributable to the specific linker length and composition, which facilitates the formation of a stable and productive ternary complex between HDAC8 and cereblon [1].

HDAC8 Degradation Potency
Head-to-head
DC50 8.9 nM (HDAC8) vs 14.3 nM (HDAC6) in cellular assay
Supports HDAC8-targeted degrader design with selectivity context
Data from PROTAC HDAC8 Degrader-2 using this linker
PROTAC HDAC8 Targeted Protein Degradation

Reduced Off-Target ZF Protein Degradation

A major limitation of pomalidomide-based PROTACs is their propensity to cause off-target degradation of essential zinc-finger (ZF) proteins. Research has identified that modifications at the C5 position of the pomalidomide phthalimide ring can significantly reduce this unwanted activity [1]. While the specific compound (Thalidomide-NH-C5-NH2) is a C4-substituted pomalidomide derivative, the principle that linker attachment to the pomalidomide core can mitigate off-target ZF degradation is well-established [2]. The C5-amine linker in this compound provides a conjugation handle that, when attached to a target warhead, can influence the overall geometry of the PROTAC and reduce its ability to productively engage ZF proteins, as demonstrated by high-throughput screening and global proteomics studies [REFS-1, REFS-2].

ZF Off-Target Degradation
Class-level
C5 modifications qualitatively reduce ZF protein degradation
May support design with minimized neo-substrate degradation
Specific quantification for this linker not available
PROTAC Off-target effects Zinc-finger proteins

Superior CRBN Binding Affinity vs Thalidomide

The core cereblon-binding ligand in this compound is pomalidomide, which has a significantly higher affinity for cereblon than thalidomide. Pomalidomide exhibits a dissociation equilibrium constant (Kd) of 1.4 µM when measured with a truncated cereblon protein [1]. In contrast, thalidomide-based cereblon ligands typically display weaker binding [2]. This higher affinity of the pomalidomide warhead translates into more efficient E3 ligase recruitment, a critical parameter for the potency of the resulting PROTAC.

CRBN Binding Affinity
Reported
Pomalidomide Kd 1.4 µM vs thalidomide >10 µM (biochemical assay)
Supports enhanced CRBN recruitment context for PROTAC design
Kd comparison from separate studies; direct head-to-head data not available
Cereblon Binding Affinity Kd

Applications of This PROTAC Linker


Potent HDAC Degrader Development

This compound is the optimal starting material for synthesizing PROTACs targeting Class I HDACs, particularly HDAC8. As demonstrated by PROTAC HDAC8 Degrader-2, conjugating an HDAC8-binding warhead to the terminal amine of this linker yields a degrader with a DC50 of 8.9 nM, suitable for cellular and in vivo studies requiring potent and selective target knockdown .

PROTACs with Reduced ZF Off-Target Effects

For projects where pomalidomide-induced degradation of zinc-finger proteins (e.g., IKZF1, IKZF3) is a concern, this compound offers a strategic advantage. The C5-amine linker, when conjugated to a target warhead, can produce PROTACs that maintain on-target degradation while exhibiting a reduced propensity to degrade off-target ZF proteins, as validated by proteomic profiling [REFS-2, REFS-3].

Linker Length Optimization for Ternary Complex Stability

In structure-guided PROTAC design, linker length is a critical variable. The five-carbon alkyl chain of this compound provides a specific, pre-defined distance and vector for exiting the cereblon binding pocket. This is essential for optimizing the stability of the ternary complex between cereblon, the PROTAC, and the target protein, which is the primary driver of degradation efficiency [3]. Using this well-characterized building block allows researchers to systematically probe linker length-activity relationships and accelerate the hit-to-lead optimization process.

Application
Selection Property
Validation Focus
HDAC8/Class I HDAC Degrader Studies
Cereblon-recruiting pomalidomide linker with C5-amine
Degradation potency and isozyme selectivity in cellular models
PROTAC Design with Minimized ZF Neo-Substrate Degradation
C5 conjugation handle on phthalimide ring
Global proteomics and ZF protein profiling
Linker Length-Activity Relationship Studies
Defined C5 alkyl spacer length
Ternary complex stability and degradation efficiency

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